molecular formula C10H7N3O4 B1416494 13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione CAS No. 1114822-68-2

13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione

Cat. No.: B1416494
CAS No.: 1114822-68-2
M. Wt: 233.18 g/mol
InChI Key: XCOFCJSIWIFOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydro-1H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione is a heterocyclic compound that features a fused ring system combining pyrano, pyrido, and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-1H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione typically involves multi-component reactions. One common method involves the reaction of arylidenemalononitriles with barbituric acid under traditional hot reaction conditions or microwave irradiation . Another method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free and catalyst-free conditions, has been explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-1H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6,7-dihydro-1H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dihydro-1H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione involves the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-triene-5,7,14-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-8-5-3-4-1-2-17-9(15)6(4)11-7(5)12-10(16)13-8/h3H,1-2H2,(H2,11,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOFCJSIWIFOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=NC3=C(C=C21)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione
Reactant of Route 2
Reactant of Route 2
13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione
Reactant of Route 3
13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione
Reactant of Route 5
13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione
Reactant of Route 6
Reactant of Route 6
13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.